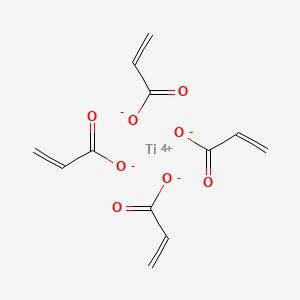
Titanium acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium acrylate is an organometallic compound that features a titanium atom bonded to an acrylate group. This compound is part of a broader class of metal acrylates, which are known for their ability to participate in polymerization reactions. This compound is particularly notable for its applications in the production of advanced materials, including nanomaterials and polymer composites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions and the nature of the initial reagents can lead to the formation of either normal salts or polynuclear oxocarboxylates . A common method involves reacting glycidyl methacrylate with acrylic acid in the presence of a catalyst such as triphenylphosphine .
Industrial Production Methods: In industrial settings, this compound is often produced using lithography-based additive manufacturing techniques, such as digital light processing (DLP). This method involves formulating polymeric nanocomposite resin blends and curing them with UV light to achieve the desired material properties .
Análisis De Reacciones Químicas
Types of Reactions: Titanium acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: Reduction reactions can yield titanium metal or lower oxidation state titanium compounds.
Substitution: The acrylate group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen or hydrides.
Substitution: Can be facilitated by nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Titanium oxides.
Reduction: Titanium metal or lower oxidation state compounds.
Substitution: Various substituted titanium complexes.
Aplicaciones Científicas De Investigación
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced polymer composites and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of titanium acrylate involves its ability to form strong bonds with other molecules through its acrylate group. This allows it to participate in polymerization reactions, leading to the formation of highly crosslinked structures. The titanium atom can also interact with various molecular targets, facilitating catalytic processes and enhancing material properties .
Comparación Con Compuestos Similares
- Zirconium acrylate
- Hafnium acrylate
- Aluminum acrylate
Comparison: Titanium acrylate is unique due to its high stability and ease of preparation compared to other metal acrylates. It also offers superior properties in terms of thermal stability and mechanical strength, making it a preferred choice for various applications .
Propiedades
Número CAS |
94275-73-7 |
|---|---|
Fórmula molecular |
C12H12O8Ti |
Peso molecular |
332.09 g/mol |
Nombre IUPAC |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
Clave InChI |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
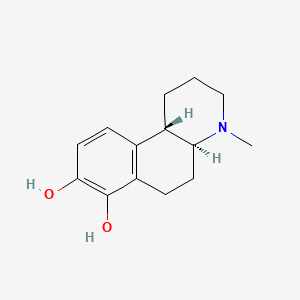
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
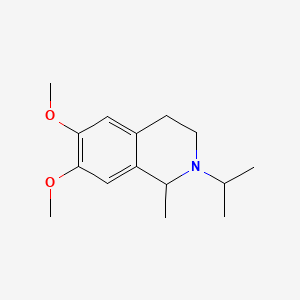
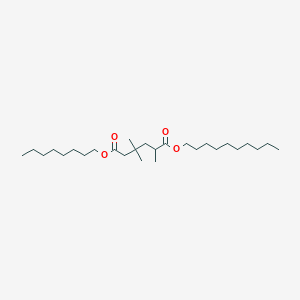
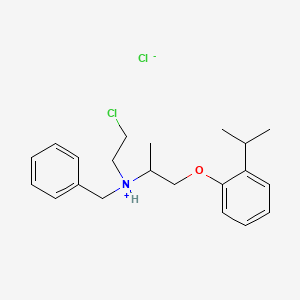
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
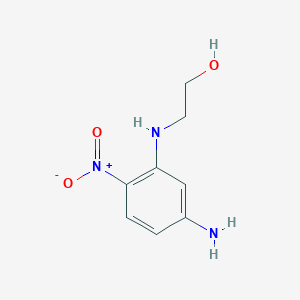
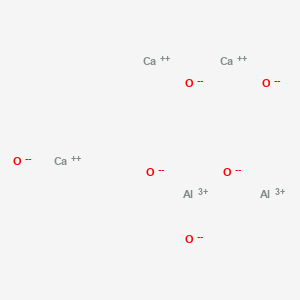
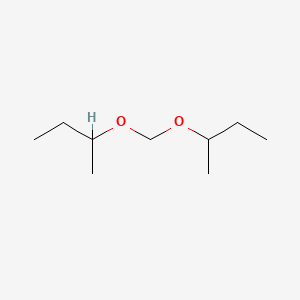
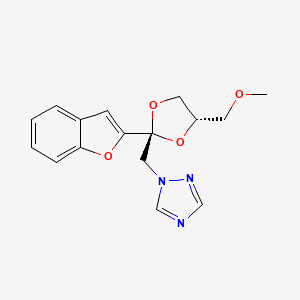
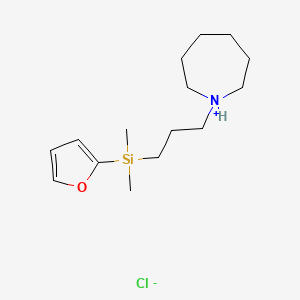
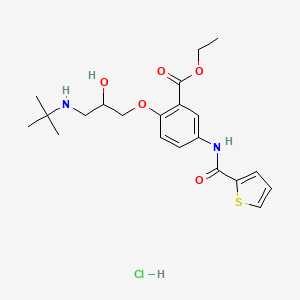
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
